molecular formula C13H18OS B13649232 3,3-Dimethyl-1-(m-tolylthio)butan-2-one

3,3-Dimethyl-1-(m-tolylthio)butan-2-one

Cat. No.: B13649232
M. Wt: 222.35 g/mol
InChI Key: IFHUJPWVYYECID-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(m-tolylthio)butan-2-one is an organic compound with the molecular formula C13H18OS. It is a ketone derivative with a thioether group attached to the butanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(m-tolylthio)butan-2-one typically involves the reaction of 3,3-dimethyl-2-butanone with m-tolylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(m-tolylthio)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-1-(m-tolylthio)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(m-tolylthio)butan-2-one involves its interaction with specific molecular targets and pathways. The thioether group can interact with enzymes and proteins, potentially inhibiting their activity. The ketone group can also participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

3,3-dimethyl-1-(3-methylphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C13H18OS/c1-10-6-5-7-11(8-10)15-9-12(14)13(2,3)4/h5-8H,9H2,1-4H3

InChI Key

IFHUJPWVYYECID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)C(C)(C)C

Origin of Product

United States

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